Pyrimidine, 2-amino-4-(2-diethylaminoethoxy)-
Description
2-Amino-4-(2-diethylaminoethoxy)pyrimidine is a synthetic pyrimidine derivative characterized by:
- Amino group at position 2: Common in bioactive pyrimidines, this group facilitates hydrogen bonding and interactions with biological targets such as enzymes or nucleic acids .
- Diethylaminoethoxy substituent at position 4: This ether-linked tertiary amine enhances solubility in polar solvents and may confer membrane permeability due to its amphiphilic nature. The diethylamino group could also serve as a protonable site, influencing pharmacokinetics .
Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory applications.
Properties
IUPAC Name |
4-[2-(diethylamino)ethoxy]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-3-14(4-2)7-8-15-9-5-6-12-10(11)13-9/h5-6H,3-4,7-8H2,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNULDMOVQJCAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=NC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80144794 | |
| Record name | Pyrimidine, 2-amino-4-(2-diethylaminoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80144794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102207-75-0 | |
| Record name | Pyrimidine, 2-amino-4-(2-diethylaminoethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102207750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 2-amino-4-(2-diethylaminoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80144794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 4-Hydroxy-2-aminopyrimidine
A two-step strategy involves synthesizing 4-hydroxy-2-aminopyrimidine followed by O-alkylation with 2-diethylaminoethyl chloride. The hydroxy precursor can be generated via cyclocondensation of β-ketoacids (e.g., 3-(2-diethylaminoethoxy)acetoacetic acid) with guanidine. Alkylation typically employs agents like dimethyl carbonate under high-pressure conditions (2–4 MPa, 100–200°C).
For example, 2-amino-4-hydroxy-6-methylpyrimidine is synthesized via diketene and guanidine sulfate condensation. Applying similar conditions with a tailored β-ketoester could yield the 4-hydroxy intermediate. Subsequent alkylation with 2-diethylaminoethyl bromide in the presence of K₂CO₃ at 140°C for 8 hours achieved 16.8–30.1% yields for methoxy analogues.
Mitsunobu Reaction for Etherification
The Mitsunobu reaction offers an alternative for installing the 2-diethylaminoethoxy group. Using triphenylphosphine and diethyl azodicarboxylate (DEAD), 4-hydroxy-2-aminopyrimidine reacts with 2-diethylaminoethanol in THF. This method avoids high-pressure conditions but requires anhydrous solvents and precise stoichiometry.
High-Pressure Alkylation with Dimethyl Carbonate Analogues
Direct Functionalization Using Diethylaminoethyl Carbonate
Inspired by the methoxylation of 2-amino-4,6-dihydroxypyrimidine, replacing dimethyl carbonate with diethylaminoethyl carbonate could directly introduce the target substituent. Reacting 2-amino-4,6-dihydroxypyrimidine with excess diethylaminoethyl carbonate (1:4 molar ratio) at 140°C and 2–4 MPa for 8 hours may yield the desired product. Catalysts like K₂CO₃ improve yields by deprotonating the hydroxyl group.
Comparative Analysis of Synthetic Routes
*Estimated from analogous reactions.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 2-amino-4-(2-diethylaminoethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or diethylaminoethoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Synthesis of Pyrimidine Derivatives
The synthesis of pyrimidine derivatives typically involves reactions that modify the pyrimidine ring to enhance its biological activity. For instance, Pyrimidine, 2-amino-4-(2-diethylaminoethoxy)- can be synthesized through nucleophilic substitution reactions involving 2-amino-4-chloropyrimidine and various amines under specific conditions, such as solvent-free environments or in the presence of catalysts like triethylamine .
Antimicrobial Activity
Recent studies have shown that pyrimidine derivatives exhibit significant antimicrobial properties. For example, compounds derived from the pyrimidine structure have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations. The presence of substituents like methoxy or chloro groups enhances these antimicrobial activities .
Anticancer Properties
Pyrimidine-based compounds are also explored for their anticancer potential. The structural modifications on the pyrimidine ring can lead to enhanced interactions with cancer cell targets. In vitro studies have indicated that certain derivatives possess cytotoxic effects against various cancer cell lines, making them candidates for further development as anticancer agents .
Antiviral and Antifungal Activities
In addition to antibacterial and anticancer properties, pyrimidine derivatives have shown promise in antiviral and antifungal applications. The ability to inhibit viral replication and fungal growth has been attributed to their structural characteristics that allow for effective interaction with viral enzymes and fungal cell membranes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for the development of more effective pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can significantly influence biological activity. For example:
- Electron-withdrawing groups (like chloro) enhance antimicrobial activity.
- Electron-donating groups (like methoxy) improve antioxidant properties.
- The presence of specific functional groups can dictate the selectivity and potency against various biological targets .
Case Studies
- Antimicrobial Evaluation : A study synthesized a series of pyrimidin-2-ol derivatives and evaluated their antimicrobial effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions led to a marked increase in potency, with some compounds showing minimum inhibitory concentrations (MICs) below 10 µg/mL .
- Anticancer Research : Another investigation focused on a specific pyrimidine derivative which exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating strong potential for therapeutic use. The study highlighted the importance of specific substituents in enhancing activity against cancer cells .
- Antiviral Studies : A series of pyrimidine conjugates were tested for antiviral activity, revealing that modifications could lead to effective inhibitors of viral replication pathways, suggesting potential applications in treating viral infections .
Mechanism of Action
The mechanism of action of Pyrimidine, 2-amino-4-(2-diethylaminoethoxy)- involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes and receptors. For instance, it may inhibit DNA topoisomerase, leading to the disruption of DNA replication and transcription processes. The compound’s diethylaminoethoxy group enhances its ability to interact with biological membranes, facilitating its cellular uptake and activity .
Comparison with Similar Compounds
Substituent Diversity at Position 4
The substituent at position 4 critically determines physicochemical properties and biological activity. Key comparisons include:
Key Observations :
- Diethylaminoethoxy vs. Phosphonate Groups: The diethylaminoethoxy group lacks the metal-chelating capacity of phosphonates but offers superior solubility in biological fluids .
- Hydroxyphenyl vs. Chlorophenyl : Hydroxyphenyl derivatives (e.g., 2a–d) exhibit hydrogen-bond-driven interactions, while chlorophenyl groups (e.g., 3b) enhance lipophilicity and antimicrobial potency .
- Methylenedioxybenzylamino (AMBMP): This substituent enables anti-inflammatory activity through GSK3β inhibition, a mechanism distinct from the diethylaminoethoxy analog .
Physicochemical Properties
- Solubility: Diethylaminoethoxy and phosphonate groups enhance aqueous solubility compared to chlorophenyl or methoxy substituents .
- Metabolic Stability: Ether linkages (diethylaminoethoxy) are more resistant to hydrolysis than ester-containing analogs (e.g., ’s furanone derivatives) .
Biological Activity
Pyrimidine, 2-amino-4-(2-diethylaminoethoxy)- is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Pyrimidine derivatives are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The specific compound under discussion features an amino group at position 2 and a diethylaminoethoxy group at position 4, enhancing its solubility and interaction with biological targets.
Biological Activity Overview
The biological activity of Pyrimidine, 2-amino-4-(2-diethylaminoethoxy)- is multifaceted, encompassing:
- Anticancer Activity : Studies have indicated that this compound may inhibit various tyrosine kinases, which are crucial in cancer cell signaling pathways. For instance, it has been shown to inhibit platelet-derived growth factor receptors (PDGFr) and fibroblast growth factor receptors (FGFr), which are involved in tumor growth and metastasis .
- Antiviral Properties : Research suggests that pyrimidine derivatives can act as nucleic acid analogs, potentially interfering with viral replication processes.
- Antimicrobial Effects : The compound has been evaluated for its antimicrobial activity against various pathogens, showing promise in inhibiting bacterial growth.
The mechanism by which Pyrimidine, 2-amino-4-(2-diethylaminoethoxy)- exerts its biological effects primarily involves:
- Enzyme Inhibition : The compound can inhibit key enzymes such as DNA topoisomerase, disrupting DNA replication and transcription processes. This inhibition is crucial for the anticancer properties of the compound.
- Interaction with Biological Membranes : The diethylaminoethoxy group enhances the compound's ability to penetrate cellular membranes, facilitating its uptake into cells where it can exert its effects.
Synthesis and Research Findings
Recent studies have focused on synthesizing various derivatives of pyrimidine to explore their biological activities. For example:
- A study synthesized twenty-seven 2-aminopyrimidine derivatives from 2-amino-4,6-dichloropyrimidine. Among these, one derivative exhibited an IC50 value of 2.8 µM against β-glucuronidase, indicating significant inhibitory activity .
- Another investigation highlighted the modification of pyrimidine structures to enhance their selectivity and potency against specific tyrosine kinases. One derivative showed IC50 values as low as 31 nM against PDGFr, demonstrating the potential for targeted cancer therapies .
Comparative Analysis with Similar Compounds
A comparison of Pyrimidine, 2-amino-4-(2-diethylaminoethoxy)- with other pyrimidine derivatives reveals its unique properties:
| Compound Name | Structure | IC50 (nM) | Activity |
|---|---|---|---|
| Pyrimidine | Basic | - | Baseline |
| 2-Amino-4-(2-diethylaminoethoxy)- | Unique substitution | Varies | Anticancer |
| 2-Amino-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidine | Modified | 31 | Tyrosine Kinase Inhibitor |
Case Studies
- Inhibition of Tyrosine Kinases : A study demonstrated that substituting the amino group with a diethylaminoethoxy moiety significantly increased the inhibitory activity against PDGFr and FGFr in cellular assays .
- Antimicrobial Testing : Various derivatives were tested against bacterial strains, showing varying degrees of efficacy. The structure-activity relationship (SAR) analysis indicated that modifications to the diethylaminoethoxy group could enhance antimicrobial properties.
Q & A
Q. Q1. What synthetic methodologies are recommended for preparing 2-amino-4-(2-diethylaminoethoxy)pyrimidine, and how can reaction conditions be optimized for yield?
Methodology :
- Microwave-assisted synthesis offers rapid cyclization and improved yields. For example, cyclization of intermediates with diethyl oxalate under sodium ethoxide catalysis (e.g., Scheme 6 in ) achieves >70% yield .
- Optimize solvent systems (e.g., CH₂Cl₂ with thionyl chloride for chlorination steps) and temperature control (298 K for 3 hours) to minimize side products .
- Use recrystallization from petroleum ether/ethyl acetate for purification .
Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodology :
- X-ray crystallography to resolve dihedral angles (e.g., ~64.2° between pyrimidine and benzene planes) and hydrogen-bonding networks .
- NMR spectroscopy (¹H/¹³C) to verify substituent positions: CH₃ and CH₂ groups (δ ~1.2–1.5 ppm for diethylaminoethoxy) .
- Mass spectrometry (ESI) to confirm molecular ions (e.g., [MNa]⁺ at m/z 654.0) .
Advanced Research: Biological Activity and Mechanistic Insights
Q. Q3. How does the diethylaminoethoxy substituent influence bioactivity, particularly in targeting signaling pathways like Wnt/β-catenin?
Methodology :
- The diethylaminoethoxy group enhances lipophilicity, improving membrane permeability. Compare with analogs lacking this group using in vitro TCF/LEF reporter assays .
- Docking studies (e.g., AutoDock Vina) to analyze interactions with GSK-3β or β-catenin binding pockets .
- Assess functional impact via in vivo models (e.g., Drosophila melanogaster) by introducing mutations in pyrimidine catabolism pathways (e.g., su(r) or CRMP mutants) .
Q. Q4. How can researchers resolve contradictions in reported cytotoxicity data for pyrimidine derivatives?
Methodology :
- Standardize cell-line models (e.g., HepG2 vs. HEK293) and controls (e.g., β-alanine metabolism mutants) to isolate compound-specific effects .
- Quantify reactive oxygen species (ROS) using fluorogenic probes (e.g., DCFH-DA) to differentiate oxidative stress-mediated vs. direct cytotoxicity .
- Cross-validate with metabolomics (LC-MS) to track pyrimidine catabolism intermediates (e.g., β-alanine levels) .
Q. Q5. What computational approaches predict the compound’s interaction with biological targets?
Methodology :
- Density Functional Theory (DFT) to calculate electron distribution and substituent effects (e.g., electron-withdrawing –CF₃ vs. diethylaminoethoxy) .
- Molecular Dynamics (MD) simulations to study conformational stability of the pyrimidine ring in aqueous vs. lipid environments .
- Use Schrödinger Suite or GROMACS for binding free energy calculations (MM/PBSA) .
Structural and Mechanistic Challenges
Q. Q6. How do dihedral angles and substituent orientation affect the compound’s bioactivity?
Methodology :
- Single-crystal X-ray analysis reveals non-planar conformations (e.g., dihedral angles >80° between pyrimidine and aromatic rings), which may enhance binding to sterically constrained pockets .
- Compare with analogs (e.g., 2-fluoro-4-(trifluoromethyl)phenyl derivatives) to assess how electron-withdrawing groups alter charge distribution .
Q. Q7. What experimental strategies elucidate the compound’s metabolic fate in biological systems?
Methodology :
Q. Q8. How can regioselectivity challenges in pyrimidine substitution reactions be addressed?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
